molecular formula C16H10N2O2S B2708395 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one CAS No. 121996-96-1

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2708395
CAS No.: 121996-96-1
M. Wt: 294.33
InChI Key: QBIYLKSPXQONML-UHFFFAOYSA-N
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Description

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a chemical compound belonging to the class of benzofurans. It has a molecular formula of C16H10N2O2S and a molecular weight of 294.33 g/mol

Preparation Methods

The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . The reaction conditions are mild, and the process can be executed on a gram scale with high yields.

Chemical Reactions Analysis

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

121996-96-1

Molecular Formula

C16H10N2O2S

Molecular Weight

294.33

IUPAC Name

3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21)

InChI Key

QBIYLKSPXQONML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Reactant of Route 2
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3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Reactant of Route 3
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

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